![molecular formula C19H21N3O4S B2491758 N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351662-27-5](/img/structure/B2491758.png)

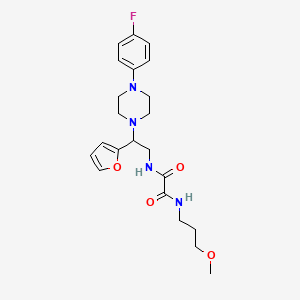

N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the use of benzyl N-acetylcarbamate potassium salts as versatile reagents. These compounds, including p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), serve as equivalents of N-acetamide nucleophiles. They react with alkyl halides and sulfonates to yield substituted products, which can then be transformed into N-alkylacetamides. Such methods highlight the potential pathways for synthesizing complex acetamides, including the compound of interest (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related N-(benzo[d]thiazol-2-yl) acetamides has been studied, revealing the importance of hydrogen bonding in their assembly. For example, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as bridges, forming hydrogen bonds that contribute to the stability and structure of the molecule. This insight into hydrogen bonding and molecular assembly is crucial for understanding the structural characteristics of similar compounds (Balijapalli et al., 2017).

Chemical Reactions and Properties

The reactivity of compounds containing the acetamide group can be diverse. For example, compounds such as 2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate show how the presence of acetyl and acetoxy groups can influence the chemical behavior, leading to various interactions and potential for synthesis of related structures (Horishny et al., 2013).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Compound Development

Researchers have developed a variety of compounds derived from benzothiazole and related structures, focusing on the synthesis of novel heterocyclic compounds with potential for various applications. For instance, novel derivatives of benzothiazole have been synthesized for their anti-inflammatory and analgesic properties, exploring their potential as COX-1/COX-2 inhibitors and evaluating their analgesic and anti-inflammatory activities. These compounds have shown significant COX-2 selectivity and inhibitory activity, suggesting their potential in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Biological Activities and Antitumor Evaluation

Several studies have evaluated the antitumor activities of compounds bearing the benzothiazole moiety, highlighting their potential in cancer therapy. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been screened for their antitumor activity against a wide range of human tumor cell lines, identifying compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). This underscores the importance of the benzothiazole structure as a pharmacophoric group in designing anticancer agents.

Photochemical and Photophysical Studies

The study of the photophysical properties of compounds is crucial for understanding their potential applications in areas such as photodynamic therapy and solar energy conversion. Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals has provided insight into the structural and electronic factors that influence these properties, which are critical for the development of efficient photosensitizers and light-harvesting materials (Umamahesh Balijapalli et al., 2017).

Antimicrobial Activity

The antimicrobial potential of compounds related to N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has been explored, with studies focusing on the synthesis and evaluation of novel compounds for their ability to inhibit the growth of various microbial strains. These studies contribute to the search for new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (K. Chkirate et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-22(19-21-18-14(25-3)6-5-7-16(18)27-19)11-17(23)20-13-9-8-12(24-2)10-15(13)26-4/h5-10H,11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEJKJUCAIJWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)